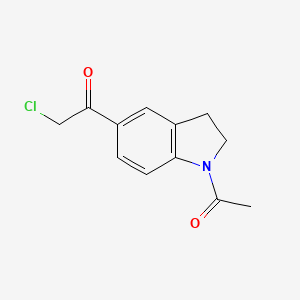

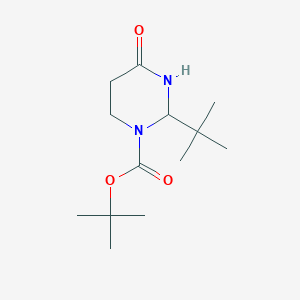

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- is a heterocyclic compound belonging to the class of phenylacetylenes. It is a colorless, crystalline solid with a melting point of 63-66°C and a boiling point of 206-209°C. It is soluble in water, ethanol, and ether. It is used in various scientific research applications, such as organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

- Antimicrobial Activities : Ethanone derivatives, including the subject compound, have been synthesized and characterized, demonstrating significant antimicrobial properties. They exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against strains like Aspergillus niger and Candida albicans, showcasing their potential in treating infectious diseases (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

- Anti-inflammatory Agents : Some derivatives of Ethanone have been synthesized and evaluated for their anti-inflammatory properties. These derivatives, including the 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, show potential as anti-inflammatory agents, particularly in medical applications for reducing inflammation (Current drug discovery technologies, 2022).

Synthesis and Characterization

- Synthesis and Characterization : The compound has been a subject of various synthesis and characterization studies, aiming to explore its potential applications further. Detailed structural, spectroscopic, and computational analyses provide insights into the properties and potential uses of this compound in various scientific domains (International journal of biomedical research, 2014; International Journal For Multidisciplinary Research, 2022; Journal of Molecular Structure, 2016).

Antitubercular Applications

- Antitubercular Activities : Research has demonstrated the potential of certain Ethanone derivatives as antitubercular agents, expanding the scope of this compound in addressing tuberculosis, a significant global health challenge (Medicinal Chemistry Research, 2011).

COX-2 Inhibitory and Analgesic Activities

- Analgesic and Anti-inflammatory Activities : Novel derivatives of Ethanone have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. Computational studies on these derivatives suggest significant inhibitory effects on the COX-2 enzyme, indicating their potential as pain relief and anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Propiedades

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLHPICDDMRZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2428502.png)

![(2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one](/img/structure/B2428505.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2428513.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)

![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)

![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)